molecular formula C10H16O2 B3054465 3-Oxaspiro(5,5)undecan-2-one CAS No. 6051-08-7

3-Oxaspiro(5,5)undecan-2-one

Numéro de catalogue: B3054465
Numéro CAS: 6051-08-7
Poids moléculaire: 168.23 g/mol
Clé InChI: PBCKZQMQHOUENP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Oxaspiro(5,5)undecan-2-one is a chemical compound with the empirical formula C10H14O3 . It is used in the synthesis of various substances .


Molecular Structure Analysis

The molecular weight of this compound is 182.22 g/mol . The SMILES string representation of the molecule is O=C1CC2(CCCCC2)CC(=O)O1 . Further structural analysis may be found in related studies .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 67-70 °C (lit.) . It has an assay of 98% .

Applications De Recherche Scientifique

CCR8 Antagonists and Respiratory Diseases

3-Oxaspiro(5,5)undecan-2-one derivatives have been identified as CCR8 antagonists, which are significant in the treatment of chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. These compounds offer potential pathways for developing new treatments for these diseases by modulating chemokine activity, which plays a crucial role in inflammation and immune response (Dr. Peter Norman, 2007).

Antiviral Research

Another area of application is in antiviral research, where this compound derivatives have been explored as CCR5 antagonists. These compounds have shown promising antiviral potency and selectivity, making them potential candidates for treating viral infections. Their pharmacokinetic profile also suggests possible oral bioavailability, which is crucial for drug development (Hanbiao Yang et al., 2009).

Synthetic Chemistry and Drug Development

The compound has also been a focus in synthetic chemistry, particularly in the synthesis of spiro compounds. These efforts are not only aimed at exploring the chemical properties and reactions of such structures but also at synthesizing compounds that could serve as intermediates or active components in drug development. Spiro compounds, due to their unique structural features, often exhibit significant biological activities, making them valuable in medicinal chemistry (G. Pandey et al., 2011).

Chronic Kidney Diseases

The exploration of this compound-based trisubstituted ureas has led to the discovery of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the pathogenesis of chronic kidney diseases. These inhibitors have demonstrated not only high inhibitory activity but also effective oral bioavailability and therapeutic potential in animal models of kidney disease, suggesting a promising avenue for drug development (Y. Kato et al., 2014).

Propriétés

IUPAC Name

3-oxaspiro[5.5]undecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-8-10(6-7-12-9)4-2-1-3-5-10/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCKZQMQHOUENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCOC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209256
Record name 3-Oxaspiro(5,5)undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6051-08-7
Record name 3-Oxaspiro(5,5)undecan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxaspiro(5,5)undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,1-cyclohexane diacetic acid anhydride (20.1 g) in THF (150 mL) was added sodium borohydride (3.78 g, 100 mmol) under ice cooling. The reaction solution was stirred at room temperature for additional 3 hours. Water was added to the solution, and it was made acidic with conc. hydrochloric acid. The solution was extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and filtered. The filtrate was then concentrated under reduced pressure to give the title compound (17.07 g). This product was subjected to the subsequent step without further purification.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxaspiro(5,5)undecan-2-one
Reactant of Route 2
3-Oxaspiro(5,5)undecan-2-one
Reactant of Route 3
3-Oxaspiro(5,5)undecan-2-one
Reactant of Route 4
3-Oxaspiro(5,5)undecan-2-one
Reactant of Route 5
3-Oxaspiro(5,5)undecan-2-one
Reactant of Route 6
3-Oxaspiro(5,5)undecan-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.